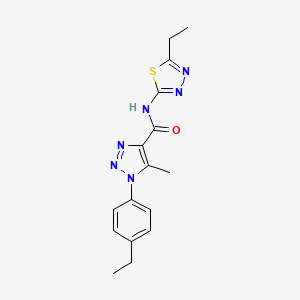![molecular formula C17H18FN3O B4766725 N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide
Übersicht
Beschreibung
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as PF-06463922, is a potent and selective inhibitor of the serine/threonine protein kinase called AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
Wirkmechanismus
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide exerts its pharmacological effects by inhibiting the activity of AMPK, a key regulator of energy homeostasis. AMPK plays a crucial role in cellular energy metabolism by sensing changes in the AMP/ATP ratio and activating various downstream signaling pathways to maintain energy balance. By inhibiting AMPK, N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide disrupts this signaling cascade, leading to metabolic dysregulation and cell death.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to induce cell death in cancer cells by inhibiting AMPK and activating the mTORC1 signaling pathway. In diabetes, N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide improves glucose homeostasis by increasing glucose uptake and insulin sensitivity in peripheral tissues. In metabolic disorders, N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide reduces body weight and improves lipid metabolism by increasing energy expenditure and reducing lipid synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has several advantages for laboratory experiments, including its potency, selectivity, and well-characterized mechanism of action. However, its limitations include its poor solubility in aqueous solutions and potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, including its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide and to identify potential biomarkers of its efficacy and toxicity. Finally, the development of more potent and selective AMPK inhibitors may provide new opportunities for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied in preclinical models, demonstrating its efficacy in various diseases. In cancer, N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. In diabetes, N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models. In metabolic disorders, N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to reduce body weight and improve lipid metabolism.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-11-14(20-17(22)13-5-4-8-19-12-13)6-7-16(15)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZLBTXGNKFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-fluoro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)



![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)

![N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)

![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4766736.png)
![tetramethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B4766744.png)
![5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)